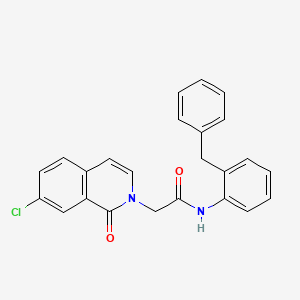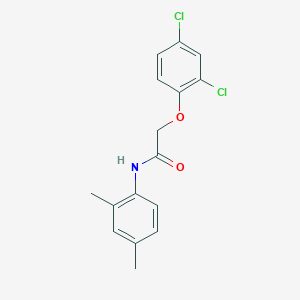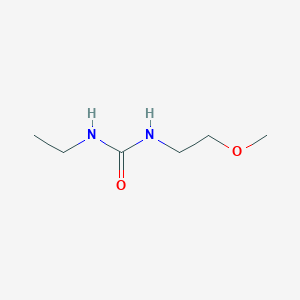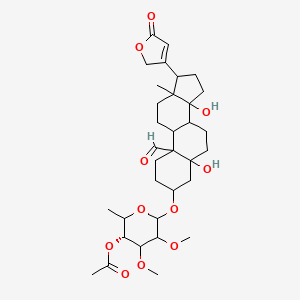
Diphenylmethyl propyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylmethyl propyl ether is an organic compound with the molecular formula C16H18O It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including diphenylmethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O). For this compound, the reaction would involve diphenylmethanol and propyl bromide under appropriate conditions .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
化学反应分析
Types of Reactions
Diphenylmethyl propyl ether can undergo several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, they can be transformed into other functional groups.
Common Reagents and Conditions
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) for reducing ethers to alcohols.
Major Products Formed
Acidic Cleavage: Produces diphenylmethanol and propyl bromide or iodide.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Results in the formation of alcohols.
科学研究应用
Diphenylmethyl propyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of various chemicals and materials
作用机制
The mechanism of action of diphenylmethyl propyl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological systems .
相似化合物的比较
Similar Compounds
- Diphenylmethyl methyl ether
- Diphenylmethyl ethyl ether
- Diphenylmethyl butyl ether
Comparison
Diphenylmethyl propyl ether is unique due to its specific alkyl group (propyl) attached to the diphenylmethyl moiety. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to its methyl and ethyl counterparts, the propyl group provides a balance between steric hindrance and reactivity, making it suitable for specific applications .
属性
CAS 编号 |
13594-71-3 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC 名称 |
[phenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C16H18O/c1-2-13-17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChI 键 |
RYBNGIBEGIRICU-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)
![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)



